molecular formula C20H24ClN3O3S B2953272 3-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1091439-21-2

3-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2953272
CAS No.: 1091439-21-2
M. Wt: 421.94
InChI Key: ZBMCSVKVDWAAEL-UHFFFAOYSA-N
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Description

This compound (CAS: 1421373-36-5) is a benzenesulfonamide derivative featuring a 3-chloro-4-methoxy-substituted aromatic ring, a dimethylaminoethyl group, and a 1-methylindole moiety linked via a pyrimidine-amine bridge . It is structurally related to osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer . The compound has been identified as a genotoxic impurity in osimertinib mesylate, necessitating stringent analytical monitoring during drug synthesis .

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-23(2)19(16-13-24(3)18-8-6-5-7-15(16)18)12-22-28(25,26)14-9-10-20(27-4)17(21)11-14/h5-11,13,19,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCSVKVDWAAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide, also known as Osimertinib Impurity 24, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C28H34ClN7O2
  • Molecular Weight : 536.07 g/mol
  • CAS Number : 1421373-36-5

Structure

The compound features a chloro group, a dimethylamino group, and a methoxybenzenesulfonamide moiety, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including kinases involved in cancer progression and other diseases. In particular, it has been studied for its potential as a kinase inhibitor.

  • Kinase Inhibition : The compound shows promise in inhibiting various kinases that are implicated in cancer cell proliferation and survival. For instance, studies indicate that it may inhibit the activity of LRRK2, a kinase associated with Parkinson's disease and certain cancers .
  • Anticancer Properties : Preliminary data suggest that compounds similar to this one can induce apoptosis in cancer cells by disrupting signaling pathways critical for cell survival and proliferation. For example, LRRK2-IN-1 has demonstrated significant anti-cancer activity by inhibiting cell migration and inducing cell cycle arrest .

Case Studies

Several studies have investigated the biological effects of related compounds in preclinical models:

  • Study 1 : A study on LRRK2 inhibitors showed that they could significantly reduce tumor growth in xenograft models of colorectal cancer. The mechanism involved the suppression of key oncogenic pathways .
  • Study 2 : Another research focused on the inhibition of DCLK1 using small molecule inhibitors demonstrated that such compounds could effectively reduce stemness in cancer cells, leading to decreased tumorigenicity .

Comparative Biological Activity

The following table summarizes the biological activities of various related compounds compared to this compound:

Compound NameTarget KinaseActivity TypeReference
LRRK2-IN-1LRRK2Anticancer
DCLK1 InhibitorsDCLK1Anticancer
OsimertinibEGFRAnticancer
3-chloro-N...UnknownPotentially Anticancer

Comparison with Similar Compounds

Osimertinib Impurity 15 ()

Structure : A dimeric form of the target compound, with two propanamide-linked units.

Feature Target Compound Impurity 15
Molecular Formula C23H28ClN5O3S C53H64N14O3
Molecular Weight 499.61 944.53
Function Genotoxic impurity Dimer impurity

4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives ()

Examples : Compounds 11–14 feature substituted thioether and imidazole groups.

Feature Target Compound Compound 11–14
Sulfonamide Core 3-Chloro-4-methoxy 4-Chloro-5-methyl
Heterocyclic Substituent 1-Methylindole-pyrimidine Benzo[1,3]dioxole/naphthalene
Synthesis Multi-step coupling Thioether/imidazole coupling

Key Differences : The indole-pyrimidine motif in the target compound may enhance target specificity compared to bulkier substituents in 11–14 .

Mobocertinib and Related EGFR Inhibitors ()

Mobocertinib: Features a pyrimidine carboxylate core and dimethylaminoethyl substituents.

Feature Target Compound Mobocertinib
Core Structure Benzenesulfonamide Pyrimidine carboxylate
Functional Groups Chloro, methoxy Fluoro, nitro, acrylamide
Biological Activity Genotoxic impurity EGFR inhibitor

Key Differences : The acrylamide group in mobocertinib enables covalent EGFR binding, absent in the target compound, explaining its therapeutic inefficacy .

Sulfonamide Derivatives with Heterocyclic Moieties (–18)

H7M (): Contains a triazole-thiophenyl group.
Compound 2034264-98-5 (): Features furan and thiophene substituents.

Feature Target Compound H7M/2034264-98-5
Aromatic Substituents Indole-pyrimidine Triazole/furan-thiophene
Polarity Moderate (methoxy group) High (hydroxy group)

Key Differences : The indole-pyrimidine system in the target compound may confer better pharmacokinetic profiles compared to smaller heterocycles .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted indole intermediate. For example, condensation of 1-methylindole derivatives with 3-chloro-4-methoxybenzenesulfonyl chloride, followed by nucleophilic substitution with a dimethylaminoethyl group, is a common route. Key steps include optimizing reaction temperature (e.g., 0–5°C for sulfonylation) and using catalysts like triethylamine to neutralize HCl byproducts. Characterization via 1H^1H-NMR and LC-MS is critical to confirm intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR are used to verify substituent positions and confirm sulfonamide bond formation. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry and confirms spatial arrangement, particularly for the dimethylaminoethyl and indole moieties. Disordered methoxy groups may require constrained refinement .

Q. How can researchers assess the biological activity of this sulfonamide derivative?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase or tyrosine kinases, where sulfonamides are known inhibitors. IC50_{50} values are calculated using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder (e.g., rotating methoxy groups). Strategies include:

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion.
  • Twinned Refinement : Use SHELXL’s TWIN command for twinned crystals. Cross-validate with DFT calculations to compare theoretical and experimental geometries .

Q. What strategies optimize reaction yields when synthesizing bulky indole-sulfonamide derivatives?

  • Methodological Answer : Low yields often result from steric hindrance during sulfonylation. Mitigation approaches:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stepwise Synthesis : Isolate and purify intermediates (e.g., indole-ethylamine) before sulfonylation.
  • Microwave-Assisted Reactions : Reduce reaction time and improve regioselectivity .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX). Focus on optimizing hydrogen bonds between the sulfonamide group and active-site residues.
  • QSAR Models : Corporate Hammett constants for substituents (e.g., chloro, methoxy) to predict electronic effects on activity .

Q. What experimental designs address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the dimethylaminoethyl chain to enhance hydrophilicity .

Q. How should researchers validate conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare 1H^1H-NMR chemical shifts with DFT-predicted values (Gaussian 09).
  • Dynamic NMR : Probe temperature-dependent splitting to identify conformational flexibility that may explain discrepancies .

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